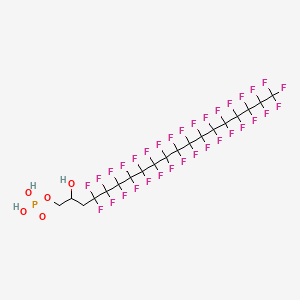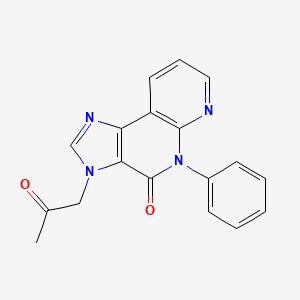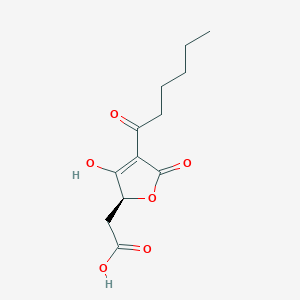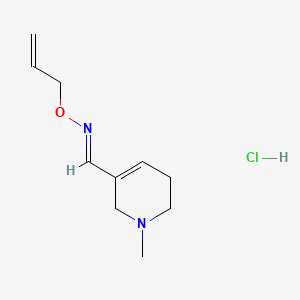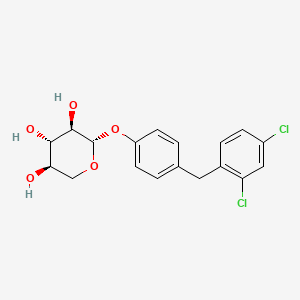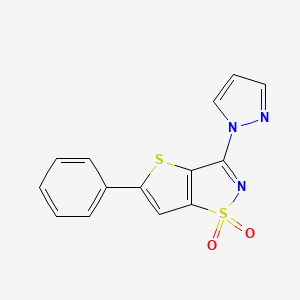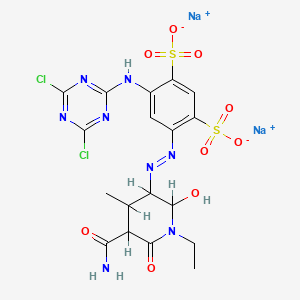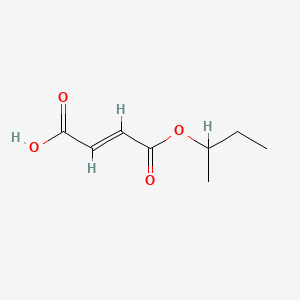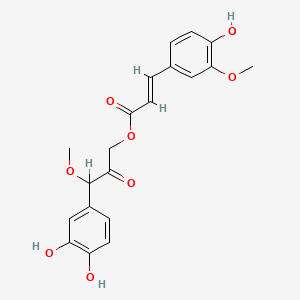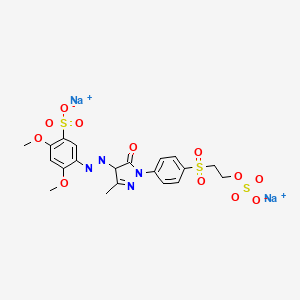
5-((4,5-Dihydro-3-methyl-5-oxo-1-(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-2,4-dimethoxybenzenesulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 287-725-8, also known as alkanes, C10-13, chloro, is a group of chlorinated paraffins. These compounds are characterized by their carbon chain lengths, which range from 10 to 13 carbon atoms, and the presence of chlorine atoms attached to the carbon chain. Chlorinated paraffins are widely used in various industrial applications due to their flame retardant properties, plasticizing effects, and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are typically synthesized through the chlorination of n-paraffins. The process involves the reaction of n-paraffins with chlorine gas in the presence of ultraviolet light or a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired degree of chlorination. The reaction can be represented as follows:
CnH2n+2+Cl2→CnH2n+2−xClx+HCl
where ( n ) represents the number of carbon atoms in the paraffin, and ( x ) represents the number of chlorine atoms introduced .
Industrial Production Methods
In industrial settings, the production of chlorinated paraffins involves large-scale chlorination reactors. The process begins with the purification of n-paraffins, followed by their chlorination in a continuous or batch process. The degree of chlorination is monitored and controlled to produce chlorinated paraffins with specific properties. The final product is then purified and stabilized to prevent degradation during storage and use .
Chemical Reactions Analysis
Types of Reactions
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols, aldehydes, and acids.
Reduction: Reduction reactions can remove chlorine atoms, converting chlorinated paraffins back to their parent hydrocarbons.
Substitution: Chlorine atoms in chlorinated paraffins can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used to remove chlorine atoms.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Chlorinated alcohols, aldehydes, and acids.
Reduction: Parent hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chlorinated paraffins have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of other chemicals and as solvents in various reactions.
Biology: Studied for their effects on biological systems, including their potential toxicity and environmental impact.
Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.
Industry: Widely used as flame retardants, plasticizers, and lubricants in various industrial applications
Mechanism of Action
The mechanism of action of chlorinated paraffins involves their interaction with biological membranes and proteins. Chlorinated paraffins can disrupt cell membranes, leading to cell lysis and death. They can also interact with enzymes and other proteins, inhibiting their activity and leading to various toxic effects. The exact molecular targets and pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Alkanes, C14-17, chloro: Similar to alkanes, C10-13, chloro, but with longer carbon chain lengths.
Alkanes, C18-20, chloro: Even longer carbon chain lengths, leading to different physical and chemical properties.
Polychlorinated biphenyls (PCBs): Structurally different but share some similar properties, such as chemical stability and toxicity
Uniqueness
Chlorinated paraffins, particularly those with carbon chain lengths of 10 to 13, are unique due to their balance of chemical stability, flame retardant properties, and plasticizing effects. This makes them highly versatile and valuable in various industrial applications .
Properties
CAS No. |
85567-13-1 |
|---|---|
Molecular Formula |
C20H20N4Na2O12S3 |
Molecular Weight |
650.6 g/mol |
IUPAC Name |
disodium;2,4-dimethoxy-5-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfonyl)phenyl]-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H22N4O12S3.2Na/c1-12-19(22-21-15-10-18(38(28,29)30)17(35-3)11-16(15)34-2)20(25)24(23-12)13-4-6-14(7-5-13)37(26,27)9-8-36-39(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
JWQRGQGNTNAGPH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)OC)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


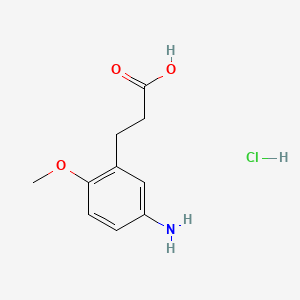
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
